Cas no 51079-10-8 ((1H-Indol-3-yl)-oxo-acetic acid ethyl ester)

(1H-Indol-3-yl)-oxo-acetic acid ethyl ester structure
51079-10-8 structure
Nome del prodotto:(1H-Indol-3-yl)-oxo-acetic acid ethyl ester
Numero CAS:51079-10-8
MF:C12H11NO3
MW:217.220643281937
MDL:MFCD00085450
CID:385432
PubChem ID:101242

(1H-Indol-3-yl)-oxo-acetic acid ethyl ester Proprietà chimiche e fisiche

Nomi e identificatori

    • Ethyl 2-(1H-indol-3-yl)-2-oxoacetate
    • (1H-Indol-3-yl)-oxo-acetic acid ethyl ester
    • 1H-Indole-3-aceticacid, a-oxo-, ethyl ester
    • ETHYL 2-(INDOL-3-YL)-2-OXOACETATE
    • Ethyl 1H-indol-3-yl(oxo)acetate
    • ethyl 2-(3-indolyl)-2-oxoethanoate
    • ethyl 3-indolylglyoxylate
    • Ethyl indol-3-ylglyoxylate
    • ethyl indole-3-glyoxalate
    • Ethyl indole-3-glyoxylate
    • (1H-INDOL-3-YL)oxoacetic acid ETHYL ESTER
    • BCA07910
    • Ethyl 2-(3-Indolyl)-2-oxoacetate
    • SY058554
    • UNII-6U8Q4H6QFU
    • DTXSID40199083
    • AS-37707
    • 51079-10-8
    • Ethyl 1H-indol-3-yl(oxo)acetate #
    • Ethyl 3-indoleglyoxylate
    • ethyl-2-(1H-indol-3-yl)-2-oxoacetate
    • AE-641/02311057
    • 6U8Q4H6QFU
    • NS00032202
    • ETHYL .ALPHA.-OXO-1H-INDOLE-3-ACETATE
    • 1H-Indole-3-acetic acid, .alpha.-oxo-, ethyl ester
    • EINECS 256-954-5
    • FT-0651352
    • CS-0132620
    • ethyl2-(1H-indol-3-yl)-2-oxoacetate
    • EN300-1267369
    • SCHEMBL368012
    • AKOS003629670
    • MFCD00085450
    • NSC402543
    • NSC 402543
    • ethyl (1H-indol-3-yl)(oxo)acetate
    • NSC-402543
    • DB-031948
    • MDL: MFCD00085450
    • Inchi: InChI=1S/C12H11NO3/c1-2-16-12(15)11(14)9-7-13-10-6-4-3-5-8(9)10/h3-7,13H,2H2,1H3
    • Chiave InChI: WTPMFFQBDYIARF-UHFFFAOYSA-N
    • Sorrisi: CCOC(=O)C(=O)C1=CNC2=CC=CC=C12

Proprietà calcolate

  • Massa esatta: 217.07400
  • Massa monoisotopica: 217.073893
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 4
  • Conta atomi pesanti: 16
  • Conta legami ruotabili: 4
  • Complessità: 290
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 59.2
  • XLogP3: 2.9

Proprietà sperimentali

  • Colore/forma: Pale-yellow to Yellow-brown Solid
  • Densità: 1.3±0.1 g/cm3
  • Punto di fusione: Not available
  • Punto di ebollizione: 391.7℃ at 760 mmHg
  • Punto di infiammabilità: 190.7±20.4 °C
  • Indice di rifrazione: 1.618
  • PSA: 59.16000
  • LogP: 1.91370
  • Pressione di vapore: 0.0±0.9 mmHg at 25°C

(1H-Indol-3-yl)-oxo-acetic acid ethyl ester Informazioni sulla sicurezza

(1H-Indol-3-yl)-oxo-acetic acid ethyl ester Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
Chemenu
CM147080-10g
ethyl 2-(1H-indol-3-yl)-2-oxoacetate
51079-10-8 95%+
10g
$*** 2023-03-31
Chemenu
CM147080-5g
ethyl 2-(1H-indol-3-yl)-2-oxoacetate
51079-10-8 95%+
5g
$*** 2023-03-31
eNovation Chemicals LLC
Y0998638-10g
Ethyl 2-(1H-indol-3-yl)-2-oxoacetate
51079-10-8 95%
10g
$730 2024-08-02
Chemenu
CM147080-10g
ethyl 2-(1H-indol-3-yl)-2-oxoacetate
51079-10-8 95%+
10g
$608 2021-08-05
eNovation Chemicals LLC
D915728-5g
Ethyl 2-(3-Indolyl)-2-oxoacetate
51079-10-8 95%
5g
$405 2024-07-20
Alichem
A199010105-10g
Ethyl 2-(1H-indol-3-yl)-2-oxoacetate
51079-10-8 97%
10g
$637.00 2023-09-01
TRC
I633503-1000mg
(1H-Indol-3-yl)-oxo-acetic acid ethyl ester
51079-10-8
1g
$385.00 2023-05-18
1PlusChem
1P00D8Z0-1g
(1H-INDOL-3-YL)-OXO-ACETIC ACID ETHYL ESTER
51079-10-8 98%
1g
$28.00 2025-02-26
1PlusChem
1P00D8Z0-25g
(1H-INDOL-3-YL)-OXO-ACETIC ACID ETHYL ESTER
51079-10-8 97%
25g
$582.00 2024-04-30
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTE297-5g
ethyl 2-(1H-indol-3-yl)-2-oxoacetate
51079-10-8 97%
5g
¥539.0 2024-04-18

(1H-Indol-3-yl)-oxo-acetic acid ethyl ester Letteratura correlata

  • 1. 558. Potential antituberculosis agents of the indole series
    F. P. Doyle,W. Ferrier,D. O. Holland,M. D. Mehta,J. H. C. Nayler J. Chem. Soc. 1956 2853
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